2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol
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Overview
Description
2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties .
Preparation Methods
The synthesis of 2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol involves multiple steps. One common synthetic route includes the reaction of 4-ethoxyaniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbaldehyde under specific conditions to form the intermediate product. This intermediate is then further reacted with methylamine and ethanol to yield the final compound . Industrial production methods often employ green synthesis techniques to minimize environmental impact .
Chemical Reactions Analysis
2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol involves its interaction with molecular targets such as EGFR tyrosine kinase. By inhibiting this enzyme, the compound disrupts signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively within the EGFR binding site, explaining its potent inhibitory activity .
Comparison with Similar Compounds
Similar compounds to 2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol
- 2-((4-((4-ethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and specificity . The unique ethoxyphenyl group in this compound contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
2-[[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-3-30-18-11-9-16(10-12-18)24-20-19-15-23-28(17-7-5-4-6-8-17)21(19)26-22(25-20)27(2)13-14-29/h4-12,15,29H,3,13-14H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPRGJLGKXCOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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